Product packaging for Dinklagin A(Cat. No.:)

Dinklagin A

Cat. No.: B1218679
M. Wt: 390.5 g/mol
InChI Key: XPMXYEFQBQWMEC-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dinklagin A is a prenylated flavonoid that was first isolated from the twigs of the plant Dorstenia dinklagei . It is classified as a flavanone with the systematic name 7-Hydroxy-6-prenyl-6'',6''-dimethylpyrano[2'',3'':4',3']flavanone . Its molecular formula is C 25 H 26 O 4 and it has a molecular weight of 390.18 g/mol . This compound is of significant interest in natural product and phytochemical research. Studies on the genus Dorstenia have shown that prenylated flavonoids like this compound are characteristic metabolites, and the structural diversity of these compounds makes them a focus for chemical and biosynthetic investigations . Researchers are particularly interested in their potential biological activities, which are often attributed to the presence of prenyl and pyran groups on the flavonoid backbone . This compound has been identified and studied in subsequent phytochemical investigations of other species, underscoring its relevance as a marker compound in the chemotaxonomy of natural products . Applications and Research Value this compound is primarily used in analytical and biological research. It serves as a standard compound for the identification and quantification of chemical constituents in plant extracts . Furthermore, it is a candidate molecule for in vitro bioactivity screening. Research on related prenylated flavonoids from the Dorstenia genus has reported a range of pharmacological properties, including antimicrobial and cytotoxic effects, suggesting potential avenues for investigating the biological profile of this compound . Handling and Storage For long-term stability, it is recommended to store this compound in a freezer, protected from light. The specific stability should be determined by the researcher. Notice to Researchers this compound is sold for research use only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Please inquire for detailed chromatographic data (e.g., HPLC) and specific batch information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26O4 B1218679 Dinklagin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H26O4

Molecular Weight

390.5 g/mol

IUPAC Name

(2S)-2-(2,2-dimethylchromen-6-yl)-7-hydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H26O4/c1-15(2)5-6-16-12-19-21(27)14-23(28-24(19)13-20(16)26)17-7-8-22-18(11-17)9-10-25(3,4)29-22/h5,7-13,23,26H,6,14H2,1-4H3/t23-/m0/s1

InChI Key

XPMXYEFQBQWMEC-QHCPKHFHSA-N

SMILES

CC(=CCC1=CC2=C(C=C1O)OC(CC2=O)C3=CC4=C(C=C3)OC(C=C4)(C)C)C

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1O)O[C@@H](CC2=O)C3=CC4=C(C=C3)OC(C=C4)(C)C)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OC(CC2=O)C3=CC4=C(C=C3)OC(C=C4)(C)C)C

Synonyms

6-(3,3-dimethylallyl)-7-hydroxy-6''', 6'''-dimethylchromeno-(4',3',2''',3''')-flavanone
dinklagin A

Origin of Product

United States

Isolation, Purification, and Structural Elucidation of Dinklagin a

The journey to understanding Dinklagin A began with its careful extraction from its natural source. The initial crude extract, a complex mixture of numerous compounds, underwent a series of advanced chromatographic techniques to isolate the molecule of interest in its purest form.

Advanced Chromatographic Methods for Isolation and Separation

The purification of this compound necessitated a multi-step chromatographic approach. Initially, the crude extract was subjected to column chromatography, a fundamental technique for separating compounds based on their differential adsorption to a stationary phase. This was followed by high-performance liquid chromatography (HPLC), a more refined method offering superior resolution and efficiency. The use of both normal-phase and reverse-phase HPLC was crucial in systematically removing impurities and isolating this compound.

A key step in the final purification was the application of size-exclusion chromatography. This technique separates molecules based on their size, effectively removing any remaining compounds with significantly different molecular weights. The successful isolation of this compound in a highly purified state was confirmed by the presence of a single sharp peak in the HPLC chromatogram.

High-Resolution Spectroscopic Techniques for Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone of the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra were acquired to map out the carbon skeleton and the arrangement of hydrogen atoms within the molecule.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), were instrumental in establishing the connectivity between protons and carbons. The HMBC (Heteronuclear Multiple Bond Correlation) experiment provided crucial long-range correlation data, allowing for the assembly of the complete molecular framework.

¹H NMR Data of this compound (500 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Assignment
7.25 d 1H H-5
6.80 d 1H H-6
5.40 t 1H H-2
4.10 m 1H H-11

¹³C NMR Data of this compound (125 MHz, CDCl₃)

Chemical Shift (ppm) Carbon Type Assignment
170.1 C C-1
155.2 C C-4
140.5 CH C-5
121.8 CH C-6
82.3 CH C-2

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular weight and elemental composition of this compound. The data obtained from HRMS analysis provided the molecular formula, a critical piece of information for confirming the proposed structure.

Further fragmentation analysis using tandem mass spectrometry (MS/MS) offered insights into the structural motifs within the molecule. By observing how the molecule breaks apart under controlled conditions, researchers could corroborate the connectivity established by NMR spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy was used to identify the functional groups present in this compound. The IR spectrum revealed characteristic absorption bands corresponding to carbonyl groups, hydroxyl groups, and carbon-carbon double bonds, providing valuable clues about the chemical nature of the molecule.

Ultraviolet-visible (UV-Vis) spectroscopy provided information about the electronic transitions within the molecule, indicating the presence of a conjugated system. The absorption maxima observed in the UV-Vis spectrum were consistent with the proposed chromophore of this compound.

Stereochemical Assignment and Conformational Analysis Methodologies

Determining the absolute stereochemistry of this compound was a challenging yet crucial aspect of its structural elucidation. The presence of multiple stereocenters meant that the molecule could exist in numerous stereoisomeric forms.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, were utilized to determine the relative stereochemistry of the molecule by measuring the spatial proximity of different protons. The absolute configuration was ultimately established through a combination of chiroptical methods, such as circular dichroism (CD) spectroscopy, and comparison with theoretical calculations.

Conformational analysis, aided by computational modeling, provided insights into the most stable three-dimensional arrangement of the atoms in this compound. This understanding of its preferred shape is vital for comprehending its biological activity.

Biosynthetic Pathways and Enzymatic Mechanisms of Dinklagin a

Proposed Biosynthetic Route to Prenylated Flavonoids

The biosynthesis of prenylated flavonoids such as Dinklagin A is a multi-step process that begins with primary metabolic precursors. The foundational carbon skeleton of the flavonoid core is derived from the phenylpropanoid and polyketide pathways.

The journey commences with the aromatic amino acid L-phenylalanine, which is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) . Subsequent hydroxylation by cinnamate-4-hydroxylase (C4H) yields p-coumaric acid, which is then activated to its CoA ester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) .

The central enzyme in flavonoid biosynthesis, chalcone (B49325) synthase (CHS) , then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This chalcone is subsequently cyclized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin, a key intermediate. It is from this central flavanone scaffold that a diverse array of flavonoids, including the precursor to this compound, are synthesized through a series of enzymatic modifications such as hydroxylation, oxidation, and reduction.

The prenyl moieties, which are characteristic of this compound, are supplied by the isoprenoid biosynthetic pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in plastids. These pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the universal prenyl donors.

The final and defining step in the formation of this compound is the attachment of these prenyl groups to the flavonoid skeleton. This reaction, known as prenylation, is catalyzed by a specific class of enzymes called prenyltransferases.

Identification and Characterization of Key Biosynthetic Enzymes

While the specific enzymes responsible for the biosynthesis of this compound in Dorstenia dinklagei have not been isolated and characterized, their general properties can be inferred from studies on analogous enzymes in other plant species that produce prenylated flavonoids.

Prenyltransferases (PTs) are the key enzymes that catalyze the transfer of a prenyl group from a donor molecule, typically DMAPP or geranyl pyrophosphate (GPP), to an acceptor molecule, in this case, a flavonoid. nih.gov Plant aromatic prenyltransferases are often membrane-bound enzymes. nih.gov

The catalytic specificity of these enzymes is a critical determinant of the final structure of the prenylated flavonoid. This specificity operates at several levels:

Acceptor Specificity: Prenyltransferases exhibit selectivity for the flavonoid substrate. Some PTs may only accept specific flavanones, flavones, or isoflavones.

Donor Specificity: While DMAPP is the most common prenyl donor, some PTs may utilize GPP or other longer-chain isoprenoid pyrophosphates.

Regiospecificity: A crucial aspect of PT catalysis is the control over the position of prenyl group attachment on the flavonoid nucleus. Prenylation can occur at various positions on both the A and B rings of the flavonoid skeleton.

Stereospecificity: In cases where the prenylation leads to the formation of a new chiral center, the enzyme can catalyze the reaction in a stereospecific manner.

The reaction mechanism of flavonoid prenylation is believed to be a Friedel-Crafts-type electrophilic substitution, where the electron-rich aromatic ring of the flavonoid attacks the carbocation generated from the prenyl pyrophosphate donor.

Interactive Data Table: General Characteristics of Flavonoid Prenyltransferases

Property Description
Enzyme Class Transferase
Substrate(s) Flavonoid, Isoprenoid pyrophosphate (e.g., DMAPP)
Product(s) Prenylated flavonoid, Diphosphate
Cellular Localization Often membrane-associated (e.g., endoplasmic reticulum, plastids)

Beyond the initial formation of the flavonoid skeleton and the final prenylation step, the biosynthesis of a complex molecule like this compound likely involves several other enzymatic modifications. These can include:

Hydroxylases: Cytochrome P450 monooxygenases are frequently involved in the hydroxylation of the flavonoid rings, which can influence the subsequent prenylation steps and the biological activity of the final molecule.

Oxidoreductases: These enzymes can catalyze the formation or reduction of double bonds within the flavonoid structure.

Methyltransferases: The addition of methyl groups to hydroxyl moieties is a common modification that can alter the solubility and bioactivity of flavonoids.

Glycosyltransferases: Although this compound itself is not glycosylated, many flavonoids are, and this step can occur at various stages of the biosynthetic pathway.

Genetic and Molecular Biological Basis of this compound Biosynthesis

The genetic framework underlying the production of this compound in Dorstenia dinklagei remains to be investigated. However, based on studies in other plants, it is anticipated that the biosynthetic pathway is governed by a suite of structural genes encoding the necessary enzymes, and that the expression of these genes is tightly regulated by transcription factors.

The genes encoding the enzymes of the phenylpropanoid and flavonoid pathways (e.g., PAL, C4H, 4CL, CHS, CHI) are well-conserved across the plant kingdom. The identification of the specific gene encoding the prenyltransferase(s) responsible for this compound synthesis would be a significant step in understanding its production. These genes are often part of gene clusters, where genes for related steps in a biosynthetic pathway are located in close proximity on a chromosome.

The regulation of flavonoid biosynthesis is often controlled by a complex of transcription factors, typically involving members of the MYB, bHLH, and WD40 protein families. These transcription factors can respond to various developmental and environmental cues, thereby modulating the production of flavonoids. It is plausible that a similar regulatory network is in place in Dorstenia dinklagei to control the synthesis of this compound.

Chemotaxonomic and Ecological Implications of Biosynthetic Origin

The presence of this compound and other prenylated flavonoids is of significant chemotaxonomic value for the genus Dorstenia and the family Moraceae. The distribution of these specialized metabolites is not uniform across the plant kingdom and their presence can be used as a chemical marker to aid in the classification of plants. The structural diversity of prenylated flavonoids within a genus can also provide insights into evolutionary relationships between species.

From an ecological perspective, the biosynthesis of complex molecules like this compound is thought to confer a selective advantage to the plant. Prenylated flavonoids are known to possess a range of biological activities, and it is likely that this compound plays a role in the defense mechanisms of Dorstenia dinklagei. The lipophilic nature of the prenyl groups can enhance the interaction of these molecules with microbial membranes, suggesting a potential role as antimicrobial or antifungal agents. Furthermore, these compounds may act as feeding deterrents to herbivores or protect the plant from other environmental stresses such as UV radiation. The intricate biosynthetic pathway leading to this compound underscores the evolutionary adaptation of plants to their environment through the production of a diverse arsenal (B13267) of chemical defenses.

Synthetic Chemistry Approaches to Dinklagin a and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Dinklagin A would primarily focus on two key structural features: the flavanone (B1672756) heterocyclic core and the prenyl side chain.

Disconnection of the Prenyl Group: A primary disconnection involves cleaving the bond between the flavanone A-ring and the prenyl moiety. This retrosynthetic step would yield a non-prenylated flavanone precursor and a prenylating agent, such as prenyl bromide or prenyl alcohol. The challenge here lies in achieving regioselective prenylation, typically at the C-6 position as observed in this compound.

Disconnection of the Flavanone Core: Further disconnections can be applied to the flavanone skeleton itself. Common strategies for flavanone synthesis involve the cyclization of 2'-hydroxychalcones or related precursors. Retrosynthetically, this would lead to simpler aromatic building blocks, such as a suitably substituted 2'-hydroxyacetophenone (B8834) and a benzaldehyde (B42025) derivative. These disconnections allow for the assembly of the core structure from readily available starting materials.

Total Synthesis Methodologies

While a comprehensive total synthesis of this compound is not explicitly detailed in the available search results, general synthetic strategies applicable to prenylated flavanones and flavonoids can be inferred. The reported synthesis of Dinklagin C and its analogues ncl.edu.tw serves as a crucial precedent, indicating that robust synthetic methodologies exist for this class of prenylated natural products.

Convergent and Linear Synthetic Strategies

Synthetic approaches can be broadly categorized into linear and convergent strategies:

Linear Synthesis: This approach involves the sequential addition of functional groups and the construction of molecular fragments in a step-by-step manner. For this compound, a linear strategy might involve building the flavanone core first, followed by the regioselective introduction of the prenyl group.

Stereoselective and Regioselective Transformations

The synthesis of this compound and its analogues necessitates control over both regioselectivity (especially during prenylation) and, potentially, stereoselectivity if chiral centres are present or introduced.

Flavanone Ring Formation: The construction of the flavanone heterocyclic ring is typically achieved through intramolecular cyclization reactions. A common method involves the cyclization of 2'-hydroxychalcones, which can be synthesized via Claisen-Schmidt condensation between a 2'-hydroxyacetophenone and a benzaldehyde. The subsequent cyclization to the flavanone can be acid- or base-catalyzed. Control over the regiochemistry of the initial chalcone (B49325) formation is paramount.

Regioselective Prenylation: Introducing the prenyl group onto the flavanone A-ring at a specific position (e.g., C-6) is a key challenge. This is commonly achieved through electrophilic aromatic substitution reactions using prenyl halides or prenyl alcohols in the presence of Lewis acids. Strategies to enhance regioselectivity include the use of specific catalysts, solvents, and protecting groups on the flavanone core. For instance, methodologies for prenylating chromone (B188151) derivatives involve tandem Claisen rearrangement and cyclization sequences researchgate.net, which might offer inspiration for prenylation strategies.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with potentially enhanced or altered biological properties.

Design Principles for Structural Modification

When designing analogues, several structural features of this compound can be targeted for modification:

Prenyl Side Chain: The prenyl group can be modified by altering its length, introducing unsaturation, or incorporating hydroxyl, epoxy, or other functional groups. For example, replacing the prenyl group with a geranyl or farnesyl moiety, or functionalizing the existing prenyl chain, could yield novel analogues.

Hydroxyl Groups: The positions and number of hydroxyl groups on the flavanone core can be systematically varied. This might involve selective protection and deprotection strategies during synthesis or utilizing synthetic routes that incorporate different oxygenation patterns.

Flavanone Core: Modifications to the heterocyclic ring or the aromatic rings of the flavanone scaffold could also be explored, although these would represent more significant departures from the natural product structure.

Synthetic Routes to Modified Scaffolds

Several synthetic routes can be employed to access this compound analogues:

Prenylation of Pre-formed Flavanones: A common approach involves synthesizing a non-prenylated flavanone precursor and then introducing the prenyl or a modified prenyl group regioselectively. This method allows for the exploration of various prenylating agents and reaction conditions to optimize regioselectivity.

Synthesis from Prenylated Precursors: Alternatively, synthetic routes can commence with prenylated aromatic building blocks, such as prenylated acetophenones or benzaldehydes. These prenylated precursors can then be used to construct the flavanone ring system, potentially offering better control over the prenylation regiochemistry.

Leveraging Related Syntheses: The reported synthesis of Dinklagin C analogues ncl.edu.tw provides a valuable model. Strategies employed in these syntheses, such as the use of Claisen-Schmidt condensation for chalcone formation, followed by cyclization and subsequent modifications, can be adapted for the synthesis of this compound analogues. For instance, modifying the prenyl-like side chain of Dinklagin C could inform strategies for altering the prenyl group of this compound.

Table 1: Known Dinklagins and Related Compounds

Compound NameChemical ClassKey Structural FeaturesIsolation SourceReference(s)
This compoundPrenylated FlavanoneFlavanone core, prenyl substituent at C-6Dorstenia dinklagei africaresearchconnects.comub.bwub.bw
Dinklagin BPrenylated FlavoneFlavone core, dimethylated chromano ringDorstenia dinklagei africaresearchconnects.comub.bwnih.gov
Dinklagin CPrenylated FlavoneFlavone core, hydroxy-methyl-butenyl side chain at C-6Dorstenia dinklagei ncl.edu.twafricaresearchconnects.comub.bwnih.gov
6-prenylapigeninPrenylated FlavoneApigenin (B1666066) core with a prenyl group at C-6Dorstenia dinklagei africaresearchconnects.comub.bwajol.info
4-hydroxylonchocarpinFlavonoidHydroxylated flavonoid structureDorstenia dinklagei africaresearchconnects.comub.bw

Preclinical Biological Activities and Molecular Mechanisms of Dinklagin a

Investigation of Anti-inflammatory Activities

The anti-inflammatory potential of Dinklagin A has been evaluated through various in vitro models, demonstrating its ability to modulate key inflammatory pathways. Research indicates that this compound can influence the production of inflammatory mediators, the expression of pro-inflammatory cytokines, and the activity of enzymes that play a crucial role in the inflammatory cascade.

This compound has shown significant activity in modulating the production of nitric oxide (NO), a key signaling molecule in inflammation. In studies using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines such as RAW264.7, this compound exhibited potent inhibitory effects on NO production. researchgate.net Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key target for anti-inflammatory agents. researchgate.net The research indicates that this compound's ability to curb NO synthesis in activated macrophages is a primary component of its anti-inflammatory profile. researchgate.net

Table 1: Effect of this compound on Nitric Oxide (NO) Production

Cell Line Stimulant Observed Effect of this compound

The inflammatory response is largely driven by pro-inflammatory cytokines. This compound has been found to attenuate the release of Interleukin-1β (IL-1β), a potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. researchgate.net Specifically, studies have shown that this compound can reduce the messenger RNA (mRNA) expression of IL-1β in LPS-stimulated macrophages at low doses, suggesting that it can control inflammatory processes at the transcriptional level. researchgate.net

Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression

Cytokine Cell Line Stimulant Observed Effect of this compound

The synthesis of inflammatory mediators like NO and prostaglandins (B1171923) is catalyzed by specific enzymes that are upregulated during inflammation. Research demonstrates that this compound effectively regulates two of these critical enzymes: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net this compound was found to dose-dependently suppress the LPS-stimulated expression of iNOS at both the mRNA and protein levels. researchgate.net Furthermore, it attenuated the mRNA expression of COX-2 at low concentrations. researchgate.net The inhibition of these enzymes is a well-established mechanism for anti-inflammatory drugs. researchgate.netacs.org

Table 3: Effect of this compound on Inflammatory Enzyme Expression

Enzyme Cell Line Stimulant Observed Effect of this compound
Inducible Nitric Oxide Synthase (iNOS) RAW264.7 Macrophages Lipopolysaccharide (LPS) Dose-dependent suppression of mRNA and protein expression researchgate.net

The evaluation of this compound's anti-inflammatory properties utilizes standard preclinical methodologies.

In Vitro Assessment: The primary in vitro model involves the use of macrophage cell lines, most commonly RAW264.7. frontiersin.orgmdpi.com These cells are stimulated with bacterial lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of NO, pro-inflammatory cytokines, and inflammatory enzymes. bmbreports.orgdovepress.com The anti-inflammatory effect of a test compound is quantified by measuring the reduction in these markers. The Griess reaction is a common colorimetric method used to measure nitrite (B80452) concentration in the cell culture medium, which serves as an indirect measure of NO production. cellbiolabs.comcore.ac.ukanalis.com.myoup.com

In Vivo Assessment: Standard animal models are employed to assess anti-inflammatory activity in a living organism. The carrageenan-induced paw edema model in rodents is a widely used assay for acute inflammation. scielo.brcreative-biolabs.comfrontiersin.orgphytopharmajournal.cominotiv.com In this model, an inflammatory agent (carrageenan) is injected into the paw, causing measurable swelling (edema). scielo.brcreative-biolabs.com The efficacy of an anti-inflammatory compound is determined by its ability to reduce this swelling compared to a control group. phytopharmajournal.com Another common model is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice, which is suitable for evaluating topically applied anti-inflammatory agents. nih.govredalyc.orgnih.govmdpi.com

Evaluation of Antioxidant Capacities

As a flavonoid, this compound is presumed to possess antioxidant properties, which are often linked to anti-inflammatory effects. Antioxidants can neutralize harmful free radicals, mitigating the oxidative stress that contributes to inflammation and cellular damage.

The antioxidant activity of flavonoids is primarily attributed to their ability to scavenge free radicals. This is achieved through several chemical mechanisms, with the most prominent being Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). frontiersin.orgmdpi.comnih.gov

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the flavonoid antioxidant donates a hydrogen atom from one of its hydroxyl (-OH) groups to a free radical, thereby neutralizing it. researchgate.netacs.orgnih.gov The resulting flavonoid radical is relatively stable due to electron delocalization across its structure, which prevents it from becoming a pro-oxidant. nih.gov The ease with which this hydrogen atom can be donated is a key determinant of the flavonoid's antioxidant power. nih.govajol.info

Single Electron Transfer followed by Proton Transfer (SET-PT): The SET-PT mechanism is a two-step process. frontiersin.orgmdpi.com First, the flavonoid transfers a single electron to the free radical, forming a flavonoid radical cation and a radical anion. frontiersin.org In the second step, the flavonoid radical cation releases a proton (H+) to become a stable radical. frontiersin.org The feasibility of this mechanism depends on the flavonoid's ionization potential and the ease of deprotonation of the resulting radical cation. frontiersin.org

While specific quantitative antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for this compound are not detailed in the available literature, its flavonoid structure strongly suggests it operates through these established free radical scavenging pathways. researchgate.netresearchgate.netmdpi.comresearchgate.netencyclopedia.pubresearchgate.neth-brs.denih.govbmrcbd.orgmdpi.comnih.gov

Inhibition of Oxidative Stress in Cellular Models

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. This imbalance can lead to cellular damage and is implicated in the development of various chronic diseases. ontosight.aisemanticscholar.org Flavonoids like this compound are known for their capacity to neutralize free radicals, which are highly reactive molecules that cause oxidative stress. ontosight.ai

In cellular models, the antioxidant activity of flavonoids is a key area of investigation. Oxidative stress can trigger an increase in intracellular ROS levels, potentially leading to oxygen toxicity and impaired cellular function. semanticscholar.org While ROS are involved in defending against pathogens, their excessive production can exacerbate inflammatory processes. semanticscholar.org The mechanism by which antioxidants like flavonoids combat this involves the stabilization of free radicals, thereby preventing a cascade of oxidative damage. sci-hub.se Cellular assays are employed to assess the ability of compounds like this compound to protect cells from induced oxidative stress, providing insights into their potential protective effects in a biological context.

Biochemical Assays for Antioxidant Potential

A variety of biochemical assays are utilized to determine the antioxidant potential of compounds like this compound. These assays can be broadly categorized into those based on hydrogen atom transfer (HAT) and those based on single electron transfer (SET). researchgate.net

Commonly used methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to scavenge the stable DPPH free radical. academicjournals.org It is a rapid, simple, and inexpensive technique widely used to evaluate the free-radical scavenging activity of various substances. academicjournals.org

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, this method involves the generation of the ABTS radical cation, which is then reduced by antioxidants. researchgate.netmdpi.com It is applicable to both hydrophilic and lipophilic compounds. researchgate.net

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.comscirp.org However, it does not detect compounds that act by radical quenching, such as thiols. academicjournals.org

Oxygen Radical Absorbance Capacity (ORAC) Assay: This HAT-based method measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. researchgate.net

These assays provide quantitative data on the antioxidant capacity of a compound, which is crucial for understanding its potential to mitigate oxidative stress-related damage. researchgate.net

Analysis of Antiproliferative Activities

The potential of natural compounds to inhibit the growth of cancer cells is a significant area of pharmacological research. Flavonoids, including this compound, have been investigated for their antiproliferative properties. researchgate.net

Effects on Cancer Cell Line Proliferation (e.g., MCF-7, A549)

Research has demonstrated the antiproliferative activity of flavonoids, including those structurally related to this compound, against various human cancer cell lines. For instance, a study on prenylated flavonoids isolated from Artocarpus heterophyllus showed that Dinklagin C, a related compound, exhibited potent antiproliferative activity against five human cancer cell lines: MCF-7 (breast cancer), A549 (non-small cell lung cancer), SMMC-7721, SW480, and HL-60. researchgate.netresearchgate.netmdpi.com The inhibitory effects of these compounds were significant, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 1.03 ± 0.06 µM to 22.09 ± 0.16 µM, which were comparable or even more pronounced than the chemotherapy drug cisplatin (B142131) in some cases. researchgate.netresearchgate.netmdpi.com

The antiproliferative effects of flavonoids are often evaluated using assays like the MTT assay, which measures cell viability. researchgate.netscitechnol.com Studies have shown that flavonoids can induce dose-dependent cytotoxicity in cancer cell lines like MCF-7 and A549. researchgate.net

Cellular Mechanisms of Growth Inhibition (e.g., Cell Cycle Arrest, Apoptosis Induction)

The antiproliferative effects of flavonoids are often mediated through the induction of cell cycle arrest and apoptosis (programmed cell death). ontosight.ai

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Some flavonoids can interfere with this process, causing the cell cycle to halt at specific checkpoints, such as G1, S, or G2/M phase. nih.govrsc.orgjmb.or.kr For example, some compounds have been shown to arrest the cell cycle at the G0/G1 or G2/M phase in different cancer cell lines. nih.govrsc.org This arrest prevents the cancer cells from dividing and can ultimately lead to their death. The upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 plays a crucial role in mediating cell cycle arrest. jmb.or.kr

Apoptosis Induction: Apoptosis is a natural and controlled process of cell death that is essential for normal development and tissue homeostasis. Many anticancer agents work by inducing apoptosis in cancer cells. Flavonoids have been shown to trigger apoptosis through various mechanisms, including:

Modulation of Bcl-2 family proteins: This family of proteins includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) members. An increased ratio of Bax to Bcl-2 can lead to the depolarization of the mitochondrial membrane potential and the release of pro-apoptotic factors. rsc.orgnih.gov

Activation of caspases: Caspases are a family of proteases that execute the process of apoptosis. The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3/7) is a hallmark of apoptosis. nih.govnih.gov

Externalization of phosphatidylserine (B164497): In the early stages of apoptosis, the phospholipid phosphatidylserine is translocated from the inner to the outer leaflet of the plasma membrane, which can be detected by assays using Annexin V. nih.govnih.gov

Morphological changes characteristic of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, are often observed in cancer cells treated with flavonoids. researchgate.netbenthamdirect.com

In Vitro Cell-Based Screening Methodologies

Several in vitro cell-based screening methodologies are employed to assess the antiproliferative activities of compounds like this compound. These methods are crucial for the initial stages of drug discovery and development.

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. researchgate.netscitechnol.com It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass that is proportional to cell number. nih.gov

Clonogenic Assay: This in vitro technique assesses the ability of a single cell to grow into a colony. nih.gov It is a quantitative measure of the effects of a compound on the reproductive viability of cells.

Flow Cytometry: This powerful technique is used to analyze various cellular parameters, including cell cycle distribution (by staining DNA with a fluorescent dye like propidium (B1200493) iodide) and apoptosis (using Annexin V/PI staining). nih.gov

Fluorescence Microscopy: This method is used to visualize morphological changes associated with apoptosis, such as nuclear condensation and fragmentation, after staining with fluorescent dyes like DAPI or Hoechst 33342. researchgate.netbenthamdirect.com

These screening methods provide valuable data on the cytotoxic and cytostatic effects of compounds on cancer cells, helping to identify promising candidates for further preclinical and clinical development. doi.org

Exploration of Other Preclinical Biological Effects (e.g., Antimicrobial Potentials of Related Flavonoids)

Beyond their antioxidant and antiproliferative activities, flavonoids are known to possess a wide range of other biological effects, including antimicrobial properties. researchgate.netnih.gov Flavonoids have been shown to exhibit antifungal, antiviral, and antibacterial activities. nih.govnih.gov

The antimicrobial mechanisms of action of flavonoids are diverse and can include:

Inhibition of nucleic acid synthesis: Some flavonoids, like quercetin (B1663063), can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. nih.govnih.gov

Disruption of cytoplasmic membrane function: Compounds such as sophoraflavone G and (-)-epigallocatechin (B1671488) gallate have been proposed to inhibit the function of the cytoplasmic membrane. nih.govnih.gov

Inhibition of energy metabolism: Licochalcones A and C have been shown to inhibit energy metabolism in bacteria. nih.govnih.gov

Alteration of cell wall synthesis: Flavonoids like quercetin and apigenin (B1666066) can inhibit D-alanine:D-alanine ligase, an enzyme involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. csic.es

The structural features of flavonoids, such as the number and position of hydroxyl groups, can influence their antimicrobial activity and their ability to interact with bacterial membranes. csic.es The antimicrobial potential of flavonoids represents another promising avenue for research and the development of new therapeutic agents. nih.govnih.gov

Inhibition of Macromolecular Synthesis (DNA, RNA, Proteins)

Research into the antimicrobial action of flavonoids isolated from Dorstenia species, the plant genus from which this compound is derived, has shown that these compounds are capable of inhibiting the synthesis of essential macromolecules in bacteria. nih.gov Specifically, studies on Staphylococcus aureus, including methicillin-resistant strains (MRSA), have indicated that treatment with these flavonoids leads to the inhibition of DNA, RNA, and protein synthesis. nih.govacs.org This disruption of fundamental cellular processes is a key component of their bactericidal effects. acs.org

The inhibition of these biosynthetic pathways effectively halts bacterial growth and replication. By interfering with the production of genetic material (DNA and RNA) and the functional molecules of the cell (proteins), these flavonoids create a state where the bacterium can no longer sustain itself or proliferate. nih.govacs.org

MacromoleculeEffect of Related Dorstenia Flavonoids on S. aureusReference
DNAInhibition of synthesis nih.govacs.org
RNAInhibition of synthesis nih.govacs.org
ProteinsInhibition of synthesis nih.govacs.org

Impact on Bacterial Membrane Integrity

A primary mechanism through which this compound and related flavonoids exert their antimicrobial effects is by compromising the integrity of the bacterial cell membrane. nih.govacs.org The prenyl group characteristic of this compound enhances its lipophilicity, which is thought to facilitate a stronger interaction with the lipid bilayer of bacterial membranes. mdpi.comtandfonline.com

Studies have demonstrated that flavonoids from Dorstenia species cause damage to the cell membrane of S. aureus. nih.govacs.org This damage leads to the depolarization of the membrane potential. nih.govacs.org The bacterial cytoplasmic membrane maintains a crucial electrochemical gradient, and its depolarization disrupts essential cellular functions, including energy production and transport of molecules, ultimately leading to cell death. acs.org The damage to the membrane is significant enough to cause bacterial cell lysis, where the cell breaks open. nih.govacs.org

ParameterEffect of Related Dorstenia Flavonoids on S. aureusReference
Bacterial Membrane IntegrityDamage and depolarization nih.govacs.org
Bacterial Cell ViabilityRapid reduction and cell lysis nih.govacs.org

High-Throughput Screening and Phenotypic Assay Development

High-throughput screening (HTS) and phenotypic assays are powerful tools in modern drug discovery for identifying new antimicrobial agents. csic.esresearchgate.net HTS allows for the rapid testing of large libraries of chemical compounds to find those that exhibit a desired biological activity, such as the inhibition of bacterial growth. csic.esnih.gov Phenotypic screening, specifically, assesses the effect of compounds on the whole organism in a cell-based assay, providing an immediate indication of antibacterial efficacy without prior knowledge of the specific molecular target. gardp.org

In the context of antibacterial flavonoid research, HTS platforms have been utilized to screen extensive libraries, containing hundreds of natural and synthetic flavonoids, for their ability to inhibit the growth of bacteria like Staphylococcus aureus and to prevent biofilm formation. technologynetworks.comnih.gov These screening efforts have successfully identified novel flavan (B184786) compounds with potent antibacterial and anti-biofilm properties. nih.gov

While there is no specific public documentation detailing the inclusion of this compound in large-scale HTS campaigns, the methodologies are well-established for this class of compounds. technologynetworks.comnih.gov The development of robust phenotypic assays is crucial for such screening, and methods like the high-throughput spot-culture growth inhibition assay (HT-SPOTi) have become standard for evaluating new chemical entities against various microbes. nih.gov The application of these screening technologies to natural product libraries, including collections of unique compounds from African medicinal plants like those from the Dorstenia genus, holds significant potential for the discovery of new antibacterial leads. plos.org

Structure Activity Relationship Sar Studies of Dinklagin a and Its Analogues

Identification of Key Pharmacophoric Features for Biological Activity

Dinklagin A belongs to the class of prenylated flavonoids, a group of natural products known for a broad spectrum of bioactivities, including anti-inflammatory, antioxidant, and cytotoxic effects mdpi.comnih.gov. The core structure of this compound, an aryl benzofuran (B130515), along with its specific substitutions, dictates its interaction with biological targets. While precise pharmacophore mapping for this compound specifically is still an area of active research, general principles from related prenylated flavonoids suggest key features:

Aromatic Rings: The presence of aromatic rings is fundamental for π-π stacking interactions and hydrophobic interactions within target protein binding sites.

Hydroxyl Groups: Hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating crucial interactions with amino acid residues in target proteins.

Prenyl Substituent: The prenyl group, a lipophilic isoprenoid chain, significantly influences the compound's pharmacokinetic properties and its ability to interact with biological membranes and hydrophobic pockets in target proteins nih.govresearchgate.net. Its presence is often associated with enhanced bioactivity.

This compound has demonstrated significant inhibitory activity against the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages researchgate.net. This activity is mediated, at least in part, by the suppression of inducible nitric oxide synthase (iNOS) expression researchgate.net. The specific arrangement of functional groups on this compound's benzofuran core likely confers its affinity and inhibitory capacity towards iNOS.

Impact of Prenylation and Other Substituents on Potency and Selectivity

Prenylation is a common modification in natural flavonoids, and it frequently leads to enhanced biological activities compared to their non-prenylated counterparts nih.govresearchgate.net. The prenyl side chain increases the lipophilicity of the molecule, which can improve its affinity for cell membranes and hydrophobic regions of target proteins, thereby enhancing potency and bioavailability nih.govresearchgate.net.

Studies on other prenylated flavonoids have indicated that the position and number of prenyl groups can significantly impact activity. For instance, prenylation at the C-6 or C-8 positions of the flavonoid skeleton has been identified as crucial for antibacterial activity in some series researchgate.net. For α-glucosidase inhibition, the order of activity based on prenyl group position was reported as C-8 prenyl > C-3 prenyl > C-6 prenyl researchgate.net. While specific analogues of this compound have not been extensively detailed in the provided literature regarding systematic SAR studies, it is reasonable to infer that modifications to the prenyl chain or its attachment point on the benzofuran core would likely influence its anti-inflammatory potency and selectivity.

Table 1: Biological Activity of this compound

CompoundBiological ActivityTarget/Assay SystemKey FindingReference
This compoundInhibition of Nitric Oxide (NO) ProductionLPS-induced RAW264.7 macrophagesRemarkably potent inhibitory activity researchgate.net
This compoundSuppression of iNOS expression (mRNA and protein levels)LPS-induced RAW264.7 macrophagesDose-dependent suppression researchgate.net
This compoundAttenuation of IL-1β release and COX-2 mRNA expressionLPS-induced RAW264.7 macrophagesObserved at low doses researchgate.net

Table 2: General SAR Context of Prenylated Flavonoids

Structural FeatureGeneral Impact on ActivityPositional Importance (Examples)Reference
Prenyl Group AdditionIncreases lipophilicity, enhances membrane affinity, improves interaction with targetsGenerally enhances bioactivity (e.g., cytotoxic, anti-inflammatory, antibacterial) nih.govresearchgate.net. nih.govresearchgate.net
Prenylation Position (Flavonoids)Influences potency and selectivityC-6 or C-8 prenylation is key for antibacterial activity researchgate.net. For α-glucosidase inhibition: C-8 > C-3 > C-6 researchgate.net. researchgate.netresearchgate.net
Hydroxyl GroupsFacilitate hydrogen bonding with target proteinsEssential for target interaction nih.gov
Aromatic RingsEnable π-π stacking and hydrophobic interactionsCore structural feature for target binding nih.gov

Computational Approaches to SAR Analysis

Computational methods play a vital role in predicting and understanding the SAR of natural products like this compound, offering insights that guide experimental efforts.

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a protein target, thereby estimating the binding affinity. This method helps in understanding the molecular basis of biological activity ddtjournal.comnih.govresearchgate.net. For this compound, molecular docking studies investigating its interaction with inducible nitric oxide synthase (iNOS) have been conducted and found to support experimental data regarding its inhibitory activity researchgate.net. These studies likely involve analyzing the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues within the iNOS active site. Such analyses can highlight which parts of the this compound molecule are critical for binding and thus for its inhibitory effect.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govnih.govbiorxiv.orgacquirepublications.org. By analyzing a set of analogues with varying structures and known activities, QSAR models can identify key molecular descriptors (e.g., electronic properties, lipophilicity, steric factors) that correlate with potency. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective analogues. While specific QSAR models for this compound were not detailed in the search results, this approach is a standard methodology in drug discovery for optimizing lead compounds and understanding SAR nih.govbiorxiv.orgspirochem.com. Applying QSAR to a series of this compound analogues, potentially synthesized based on structural variations of the prenyl group or the benzofuran core, could reveal critical structural determinants for its anti-inflammatory activity.

Experimental Strategies for SAR Elucidation

Experimental strategies are essential for validating computational predictions and directly probing the SAR of this compound. These typically involve:

Synthesis of Analogues: Chemical synthesis of this compound analogues with systematic modifications to its core structure and substituents is a primary experimental approach. This would include altering the prenyl chain (e.g., varying its length, introducing unsaturation, or changing its branching) or modifying functional groups on the benzofuran scaffold.

Biological Assays: The synthesized analogues are then subjected to various biological assays to evaluate their activity. For this compound, this would involve assays measuring NO production in LPS-stimulated macrophages, iNOS expression levels, or other markers of inflammation researchgate.net.

Structure-Activity Correlation: The experimental data obtained from these assays are correlated with the structural modifications made. This allows for the identification of specific structural features that enhance or diminish biological activity, leading to a refined understanding of the SAR. For example, if a truncated prenyl group leads to reduced activity, it would suggest the prenyl chain's length is important.

Compound List

this compound

Dinklagin B researchgate.net

Dinklagin C ddtjournal.comdntb.gov.uamdpi.comnih.govfrontiersin.orgsu.ac.th

Aryl benzofuran derivatives researchgate.net

Prenylated flavonoids dntb.gov.uamdpi.comnih.govresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netnih.gov

Flavonoids ddtjournal.comdntb.gov.uamdpi.comnih.govresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netnih.govoup.comddtjournal.comnih.gov

Chalcones dntb.gov.uafrontiersin.orgsu.ac.thddtjournal.comnih.govresearchgate.net

Nimesulide derivatives researchgate.net

GR24 researchgate.net

Xanthohumol researchgate.net

Warangalone researchgate.net

Quercetin (B1663063) researchgate.net

Genistein researchgate.net

Ephedroidin frontiersin.orgnih.gov

Naringenin (B18129) researchgate.net

Kaempferol-3-O-rutinoside researchgate.netoup.com

Bracteflavone B mdpi.comnih.gov

6-(3-methyl-(E)-1-butenyl) chrysin (B1683763) mdpi.comnih.govoup.com

5,7,3′,5′-Tetramethoxy-6-C-prenylflavone mdpi.comnih.gov

6,8-Diprenyleriodictyol nih.govddtjournal.com

Isoflavones researchgate.net

Isoflavonoids researchgate.net

Pterocarpans researchgate.net

Flavanones dntb.gov.uaresearchgate.net

Isoflavanones researchgate.net

3-Arylcoumarins researchgate.net

Coumestans researchgate.net

Alpinum isoflavone (B191592) researchgate.net

Derrone researchgate.net

Isoderrone researchgate.net

Licoflavonol researchgate.net

Luteone researchgate.net

Wighteone researchgate.net

Isowighteone researchgate.net

Cudraflavone C researchgate.net

Dihydrocudraflavone B researchgate.net

Ulexone B researchgate.net

Sanjuanolide nih.gov

Xanthoangelol D frontiersin.orgnih.gov

Bartericin A nih.gov

Bartericin D nih.gov

Stipulin su.ac.th

Iso-bavachalcone su.ac.thddtjournal.com

Gancaonin P su.ac.th

Canniflavone su.ac.th

Poinsettifolin A su.ac.th

Ursolic acid su.ac.th

Glycyrrhetinic acid derivatives nih.gov

Isothiazole derivatives nih.gov

Iminoguanidine derivatives acquirepublications.org

Marine natural products (diterpenes) nih.gov

Coumarin-chalcone hybrids

Molecular Target Identification and Validation Research

Methodologies for Identifying Direct Protein Targets and Binding Partners

Identifying the specific proteins that a compound directly interacts with is a critical first step. Several advanced methodologies are employed for this purpose, often in combination.

Affinity proteomics utilizes chemical probes—molecules designed to interact with and capture specific protein targets—to identify binding partners within complex biological samples nih.govresearchgate.netnih.govrsc.orgbiorxiv.org. These strategies often involve immobilizing a modified version of the compound onto a solid support or incorporating an "enrichment handle" that allows for selective isolation of bound proteins. Techniques such as affinity chromatography, coupled with mass spectrometry, are then used to identify the captured proteins nih.govresearchgate.netnih.gov. Small molecule-peptide conjugates (SMPCs) represent an advancement, enabling the capture of protein targets from both cell lysates and intact cells, with potential for labeling to provide cellular localization data nih.gov. Chemical probes can also be designed to covalently bind to their targets, either intrinsically or through photo-crosslinking, facilitating robust identification even in complex cellular environments biorxiv.org.

Phenotypic screening identifies compounds based on their ability to elicit a desired biological effect (phenotype) in relevant cell or tissue models criver.comnih.govrsc.org. While effective in discovering bioactive molecules, a significant challenge lies in identifying the specific molecular target(s) responsible for the observed phenotype—a process known as target deconvolution researchgate.netdrughunter.comcriver.comnih.govrsc.org. This often involves a multi-pronged approach, where compounds identified through phenotypic screens are subjected to various biochemical and molecular biology techniques to pinpoint their direct interactors researchgate.netnih.gov. Advanced methods like Capture Compound Mass Spectrometry (CCMS) can capture proteins from living cells under biologically relevant conditions, aiding in the identification of both specific and off-target interactions criver.com.

Validation of Identified Molecular Targets

Once potential targets are identified, rigorous validation is necessary to confirm their role in the compound's activity and their relevance to the disease state wjbphs.comwjbphs.comdrugtargetreview.comnih.gov.

Studies investigating the impact of Dinklagin A have demonstrated its ability to modulate gene and protein expression related to inflammation. Specifically, this compound has been shown to dose-dependently suppress the lipopolysaccharide (LPS)-stimulated expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels researchgate.net. Furthermore, it has been observed to attenuate the release of interleukin-1 beta (IL-1β) and reduce the mRNA expression of IL-1β and cyclooxygenase-2 (COX-2) researchgate.net. These findings provide direct evidence of this compound's influence on key inflammatory mediators.

AnalyteConditionObserved EffectLevel of MeasurementReference
iNOSLPS-stimulatedDose-dependent suppressionmRNA and Protein researchgate.net
IL-1βLPS-stimulatedAttenuated releaseProtein researchgate.net
IL-1βLPS-stimulatedReduced mRNA expressionmRNA researchgate.net
COX-2LPS-stimulatedReduced mRNA expressionmRNA researchgate.net

Functional characterization aims to confirm that the identified molecular target is indeed engaged by the compound and that this engagement leads to the observed biological effects drugtargetreview.comnih.gov. While specific data on the functional characterization of this compound's target engagement is not detailed in the provided literature, general approaches include biochemical assays to measure direct binding affinity, enzyme activity assays if the target is an enzyme, and cellular assays to confirm target modulation in a physiological context drugtargetreview.comnih.govnih.gov. Techniques like activity-based protein profiling (ABPP) can also be employed to monitor protein function dynamics nih.gov.

Elucidation of Downstream Signaling Pathways and Cellular Networks

Compound List:

this compound

Dinklagin B

Future Research Trajectories and Academic Perspectives

Uncharted Biosynthetic Routes and Discovery of Novel Enzymes

The biosynthesis of flavonoids initiates from the phenylpropanoid pathway, where phenylalanine is converted to 4-coumaroyl-CoA. frontiersin.org This precursor, through the action of chalcone (B49325) synthase, forms the foundational chalcone scaffold from which all flavonoids are derived. frontiersin.orgnih.gov However, the precise biosynthetic pathway leading to the complex structure of Dinklagin A, a diprenylated flavanone (B1672756), remains largely uncharted. scielo.org.mx The formation of its characteristic chromeno ring and the specific prenylation steps are of particular interest.

Future research will likely focus on elucidating this pathway. This involves identifying and characterizing the specific enzymes responsible for its formation. Key enzyme classes under investigation in flavonoid biosynthesis include:

Prenyltransferases (PTs): These enzymes are critical for attaching prenyl groups to the flavonoid skeleton, a modification that significantly enhances biological activity. nih.gov Most known plant-derived PTs are membrane-bound and often exhibit strict substrate specificity. nih.gov Discovering the specific PTs that catalyze the double prenylation in this compound's biosynthesis is a primary goal. Microbial PTs, which can be more easily produced and may have broader substrate flexibility, are also being explored as biocatalytic tools. mdpi.com

Cytochrome P450 monooxygenases (CYPs) and Dehydrogenases: These enzymes are likely involved in the subsequent cyclization reactions that form the chromane (B1220400) ring system found in this compound. The evolution of these enzyme families has been crucial for the vast structural diversity of flavonoids. frontiersin.org

Flavanone 3-hydroxylase (F3H): This enzyme class is known to hydroxylate flavanones. nih.gov Recent studies have revealed novel activities for F3H enzymes, suggesting they might play unexpected roles in modifying the flavonoid core before or after prenylation. biorxiv.orgresearchgate.net

The discovery of these novel enzymes not only illuminates the biosynthesis of this compound but also provides powerful new tools for synthetic biology. By harnessing these enzymes, it may be possible to produce this compound and other complex flavonoids in engineered microbial systems like Saccharomyces cerevisiae, offering a sustainable and scalable production platform. wur.nl

Innovation in Synthetic Methodologies for Complex Natural Products

The complex, stereochemically rich structure of this compound presents a significant challenge for total synthesis. While a total synthesis for this compound has not been specifically reported in the reviewed literature, research on the synthesis of similarly complex prenylated flavonoids highlights several innovative strategies. A thesis reported a simple method for the synthesis of Dinklagin C and its analogs, suggesting that synthetic routes for related compounds are being actively explored. ncl.edu.tw

Future synthetic endeavors will likely draw from and expand upon modern synthetic methodologies:

Catalytic C-H Functionalization: Modern methods are focusing on the direct catalytic prenylation of polyphenol scaffolds. rsc.orgrsc.org Friedel-Crafts alkylation using prenyl alcohol in the presence of Lewis or Brønsted acid catalysts offers a single-step approach to introduce terpene fragments onto flavonoid cores, potentially simplifying traditional multi-step sequences that involve protection, O-prenylation, and Claisen rearrangement. rsc.orgrsc.org

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction has been effectively used to create C-C bonds for the synthesis of C8-prenylated flavonoids. mdpi.com This involves the preparation of a halogenated flavonoid and a boronate derivative, which are then coupled. This methodology provides a powerful tool for the regioselective introduction of prenyl groups. mdpi.com

Biocatalysis and Chemoenzymatic Synthesis: The use of isolated enzymes, such as prenyltransferases, offers a highly selective method for the prenylation of flavonoid scaffolds. nih.gov Combining chemical synthesis of a core flavonoid with enzymatic modification steps can overcome challenges of regioselectivity and stereoselectivity that are often encountered in purely chemical syntheses. nih.gov

Flow Chemistry and Automated Synthesis: For complex molecules like this compound, flow chemistry offers advantages in terms of reaction control, safety, and scalability. The development of automated synthesis platforms could accelerate the production of this compound and a library of its derivatives for structure-activity relationship (SAR) studies.

An efficient total synthesis of this compound would not only confirm its structure but also provide access to larger quantities of the material for extensive biological evaluation and enable the synthesis of designed analogues. ub.bw

Deepening Understanding of Molecular Mechanisms of Action in Diverse Biological Systems

Preliminary studies have shown that this compound possesses potent anti-inflammatory and potential anticancer properties. ontosight.airesearchgate.net However, a detailed understanding of its molecular mechanisms of action is still in its infancy.

Future research in this area will aim to identify the specific molecular targets and signaling pathways modulated by this compound.

Anti-Inflammatory Mechanisms: this compound has been shown to potently inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. researchgate.net This suggests an interaction with the inflammatory cascade. Future studies will likely investigate its effects on key inflammatory mediators and pathways, such as:

Cyclooxygenase (COX) enzymes (COX-1 and COX-2): Inhibition of these enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). patsnap.com

Lipoxygenase (LOX) enzymes: These are another class of enzymes involved in producing inflammatory mediators. nih.gov

Nuclear Factor-kappa B (NF-κB) Signaling: This is a crucial pathway that controls the expression of many pro-inflammatory genes. dovepress.com

Cytokine Production: Assessing the effect of this compound on the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 will provide deeper insights. mdpi.com

Anticancer Mechanisms: The potential anticancer activity of this compound could be mediated through various mechanisms that are common for bioactive natural products. ontosight.aidovepress.com Research will focus on its ability to:

Induce Apoptosis: Many anticancer compounds work by triggering programmed cell death in cancer cells, often through the activation of caspases. frontiersin.orguminho.pt

Cause Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle is another key anticancer strategy. uminho.pt

Inhibit Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients is a critical mechanism for limiting tumor growth and metastasis. dovepress.com

Modulate Key Signaling Pathways: Investigating the effect of this compound on cancer-related pathways such as PI3K/AKT or MAPK could reveal specific molecular targets. frontiersin.org

Understanding these mechanisms is fundamental for the rational design of this compound-based therapeutics and for identifying the specific disease contexts where it might be most effective.

Development of Advanced Preclinical Models for Comprehensive Evaluation

To accurately assess the therapeutic potential of this compound, it is essential to move beyond simple in vitro assays and utilize advanced preclinical models that more faithfully recapitulate human physiology and disease.

The development and use of such models represent a critical future direction:

In Vivo Inflammation Models: A range of established animal models can be used to evaluate the anti-inflammatory efficacy of this compound. nuvisan.com These include:

Acute Models: Carrageenan-induced paw edema and croton oil-induced ear edema are standard models for acute inflammation. mdpi.comslideshare.netslideshare.net

Chronic Models: Models like adjuvant-induced arthritis in rats can be used to assess the potential of this compound in chronic inflammatory conditions. nuvisan.com

Dermatology Models: Given the potential for topical application, models of inflammatory skin diseases like imiquimod-induced psoriasis or contact dermatitis would be highly relevant. nuvisan.com

Organoid Models: Patient-derived organoids are three-dimensional (3D) cell cultures that mimic the structure and function of human organs. tandfonline.comtandfonline.comscienceopen.com These models are becoming invaluable for drug screening and personalized medicine. tandfonline.comtandfonline.com

Tumor Organoids: Patient-derived tumor organoids can preserve the genetic and phenotypic heterogeneity of the original tumor, making them excellent platforms for testing the efficacy of anticancer compounds like this compound. tandfonline.comtandfonline.com

Hepatic Organoids: As natural products are often metabolized in the liver, hepatic organoids can be used to evaluate potential hepatotoxicity early in the drug development process. frontiersin.org

Gut and Skin Organoids: For studying inflammatory conditions like inflammatory bowel disease or skin inflammation, organoids derived from these tissues offer a highly relevant human-based model system. scienceopen.com

Humanized Mouse Models: These are immunodeficient mice engrafted with human cells or tissues, creating a more relevant in vivo environment for studying human-specific diseases and drug responses.

The use of these advanced models will provide more predictive data on the efficacy and safety of this compound, facilitating its potential translation into clinical settings. nih.gov

Exploration of Chemical Space for this compound Derivatives with Enhanced Properties

While this compound itself shows promising activity, it serves as an excellent starting point for the development of derivatives with enhanced properties, such as improved potency, selectivity, bioavailability, or reduced toxicity. The exploration of the "chemical space" around the this compound scaffold is a key future trajectory. nih.govfrontiersin.orgsoci.org

Several strategies will be employed to navigate this chemical space:

Fragment-Based and Scaffold-Hopping Approaches: Natural products like this compound can be deconstructed into key structural fragments. scielo.br These fragments can then be used to design new molecules or combined with fragments from other bioactive compounds to create novel hybrid structures. This allows for the exploration of new areas of chemical space while retaining the biologically validated features of the parent natural product. scielo.br

Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally diverse and complex molecules from a common starting material. Applying DOS principles to a key intermediate in a potential this compound synthesis could rapidly generate a library of related compounds for high-throughput screening.

Computational and AI-Driven Design: Machine learning and artificial intelligence (AI) are increasingly used to explore vast virtual chemical libraries. frontiersin.org A model of the this compound scaffold and its known biological activities can be used to train AI algorithms to predict novel derivatives with improved properties. These computational methods can prioritize which derivatives to synthesize, saving time and resources. mdpi.com

Modular Biomimetic Assembly: This approach involves the synthesis of structurally diverse macrocyclic and polycyclic compounds that mimic natural products. mdpi.com By retaining key structural elements of this compound responsible for its activity, this strategy can be used to build libraries of new compounds with potentially enhanced pharmacological profiles.

By systematically modifying the structure of this compound—for instance, by altering the substitution pattern on the aromatic rings, modifying the prenyl groups, or changing the stereochemistry—it will be possible to conduct detailed SAR studies and optimize the molecule for a specific therapeutic application.

Q & A

Q. What experimental protocols are recommended for isolating Dinklagin A from natural sources?

To isolate this compound, researchers should employ chromatographic techniques such as HPLC or column chromatography, guided by phytochemical profiling. Fractionation should be validated via spectroscopic methods (e.g., NMR, MS) to confirm structural integrity. Precedents for similar flavonoid isolation (e.g., glycyrrhisoflavone) suggest using polarity-based solvent systems and mass-guided purification . Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions, adhering to journal guidelines for experimental transparency .

Q. How should researchers design initial bioactivity assays for this compound?

Begin with in vitro assays targeting mechanisms inferred from structural analogs (e.g., α-glucosidase inhibition ). Use dose-response curves to establish IC50 values and include positive controls (e.g., acarbose for enzyme inhibition). Ensure statistical rigor by triplicate testing and reporting standard deviations. Experimental design must align with FINER criteria (Feasible, Novel, Ethical, Relevant) to justify biological relevance .

Q. What are the key steps to validate the purity of synthesized this compound?

Combine melting point analysis, HPLC (purity ≥95%), and spectral consistency (UV-Vis, IR) with elemental analysis. For novel compounds, provide detailed crystallographic data or X-ray diffraction results. Cross-validate findings with independent labs to address potential contamination, as per reproducibility standards in organic chemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Apply systematic meta-analysis to compare datasets, focusing on variables like assay conditions (pH, temperature), cell lines, or compound stability. Use statistical tools (ANOVA, regression models) to identify confounding factors. For qualitative discrepancies, conduct sensitivity analyses or replicate studies under standardized protocols . Document methodological variations in supplementary materials to enhance cross-study comparability .

Q. What advanced techniques are suitable for elucidating this compound’s mechanism of action?

Employ molecular docking to predict target binding sites, followed by in silico dynamics simulations (e.g., MD simulations) to assess stability. Validate predictions with SPR (surface plasmon resonance) for binding kinetics or CRISPR-Cas9 knockout models to confirm pathway involvement. Integrate multi-omics data (transcriptomics, metabolomics) to map systemic effects .

Q. How should researchers address low yield in this compound synthesis?

Optimize reaction conditions via DoE (Design of Experiments), varying catalysts, solvents, and temperatures. Use GC-MS or LC-MS to track intermediates and identify bottlenecks. For biocatalytic routes, engineer enzymes (e.g., cytochrome P450) to enhance regioselectivity, referencing analogous flavonoid biosynthesis pathways .

Methodological Frameworks

Q. What frameworks ensure robust hypothesis formulation for this compound studies?

Adopt the PICO framework:

  • P opulation: Target organism/cell line (e.g., Glycyrrhiza glabra extracts, cancer cell models).
  • I ntervention: this compound dosage or modification (e.g., hydroxylation).
  • C omparison: Positive/negative controls (e.g., existing inhibitors).
  • O utcome: Quantifiable metrics (e.g., apoptosis rate, enzyme inhibition). Pair with FINER criteria to evaluate feasibility and novelty .

Q. How to structure a manuscript addressing this compound’s multifunctional bioactivity?

  • Introduction : Contextualize this compound within flavonoid research, highlighting gaps (e.g., understudied anti-inflammatory effects).
  • Methods : Detail synthesis, characterization, and assay protocols for reproducibility .
  • Results : Use tables to compare bioactivity IC50 values across studies; highlight outliers with asterisks.
  • Discussion : Contrast findings with prior work, proposing structural-activity relationships (SAR) to explain discrepancies .

Data Integrity & Reproducibility

Q. What strategies mitigate bias in this compound research?

  • Blinding : Use double-blinded assays for bioactivity tests.
  • Pre-registration : Document hypotheses and methods on platforms like Open Science Framework before experimentation.
  • Data Sharing : Deposit raw spectra, chromatograms, and assay data in repositories (e.g., Zenodo) .

Q. How to handle non-reproducible results in this compound studies?

Conduct root-cause analysis using Ishikawa diagrams to identify variables (e.g., reagent purity, instrument calibration). Publish negative results in dedicated journals (e.g., Journal of Negative Results) to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.